5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide

Catalog No.
S13072597
CAS No.
648923-94-8
M.F
C21H18ClNO2
M. Wt
351.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-...

CAS Number

648923-94-8

Product Name

5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide

IUPAC Name

5-chloro-2-hydroxy-N-[[3-(3-methylphenyl)phenyl]methyl]benzamide

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

InChI

InChI=1S/C21H18ClNO2/c1-14-4-2-6-16(10-14)17-7-3-5-15(11-17)13-23-21(25)19-12-18(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)

InChI Key

SAITWDQZKNHTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide, with the CAS number 376592-58-4, is a chemical compound characterized by its complex structure that includes a chloro group, a hydroxy group, and a biphenyl moiety. Its molecular formula is C13H12ClNO2C_{13}H_{12}ClNO_2, and it has a molecular weight of approximately 293.66 g/mol. The compound appears as a solid at room temperature and exhibits specific physical properties such as a density of around 1.5 g/cm³ and a high boiling point of approximately 467.4 °C .

Typical of amides and phenolic compounds. It can participate in:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
  • Hydrolysis: In the presence of water or acidic conditions, the amide bond may hydrolyze to yield the corresponding acid and amine.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon or hydrogen gas under pressure .

Several synthetic routes have been proposed for the preparation of 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide:

  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in the presence of bases such as sodium carbonate allows for the coupling of aryl halides with boronic acids to form biphenyl derivatives.

    Example Reaction:
  • Direct Hydroxylation: Hydroxylation of chloro-substituted benzene derivatives can be achieved through electrophilic aromatic substitution reactions.
  • Amidation: The final step typically involves the amidation of a carboxylic acid derivative with an amine under coupling conditions to yield the desired benzamide structure .

5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development due to its possible anti-cancer properties.
  • Material Science: In the synthesis of polymers or materials that require specific thermal or chemical stability.

Interaction studies involving 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar functional groups can interact with enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide:

Compound NameCAS NumberSimilarity Score
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate5043-79-80.89
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid30880-72-90.80
Methyl 4-chloro-3-methoxy-5-nitrobenzoate63603-09-80.78
4-chloroaniline106-47-80.77

These compounds are notable for their similar functional groups and may exhibit analogous biological activities or chemical reactivity profiles. The unique combination of chloro and hydroxy groups in 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide distinguishes it from these related compounds, potentially influencing its specific interactions and applications in medicinal chemistry .

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

351.1026065 g/mol

Monoisotopic Mass

351.1026065 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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